molecular formula C17H21FN4O2 B2658113 N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-methylpropanamide CAS No. 2310157-83-4

N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-methylpropanamide

Cat. No.: B2658113
CAS No.: 2310157-83-4
M. Wt: 332.379
InChI Key: OZLLQRSEVVJLIV-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class of heterocyclic molecules, characterized by a five-membered ring containing three nitrogen atoms. Key structural features include:

  • 4-cyclopropyl substituent: Enhances steric bulk and modulates electronic properties.
  • Ethyl-linked 2-methylpropanamide side chain: Provides hydrogen-bonding capacity and influences solubility.

Properties

IUPAC Name

N-[2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2/c1-11(2)16(23)19-9-10-21-17(24)22(14-7-8-14)15(20-21)12-3-5-13(18)6-4-12/h3-6,11,14H,7-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLLQRSEVVJLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCN1C(=O)N(C(=N1)C2=CC=C(C=C2)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-methylpropanamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Cyclopropyl Group: This step often involves a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.

    Attachment of the Fluorophenyl Group: This can be achieved through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound.

    Final Assembly: The final step involves the coupling of the triazole intermediate with 2-methylpropanamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Cyclopropyl ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-methylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of various diseases.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-methylpropanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Key Substituents Molecular Formula (MW) Notable Features
Target Compound 1,2,4-triazole 4-cyclopropyl, 3-(4-fluorophenyl), ethyl-2-methylpropanamide - Unique propanamide side chain; balanced lipophilicity and hydrogen-bonding potential.
2-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 1,2,4-triazole Sulfanyl, 4-(trifluoromethoxy)phenyl C₁₄H₁₃F₃N₄O₃S (422.34 g/mol) Sulfanyl group increases polarity; trifluoromethoxy enhances electron-withdrawing effects.
N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide Tetrazole 4-fluorophenyl, 4-methoxyphenyl C₁₇H₁₆FN₅O₂ (341.34 g/mol) Tetrazole core increases acidity (NH); methoxy group improves solubility but may reduce metabolic stability.
5-[4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-2,4-dihydroxy-N-methyl-N-propylbenzene-1-sulfonamide 1,2,4-triazole 2-fluorophenyl, sulfonamide C₁₈H₁₉FN₄O₅S (422.43 g/mol) Sulfonamide group enhances binding to charged residues; dihydroxybenzene contributes to chelation potential.

Structural and Functional Differences

Core Heterocycle :

  • The target compound and analogs retain the 1,2,4-triazole core, while employs a tetrazole. Tetrazoles exhibit higher acidity (pKa ~4.9) due to the additional nitrogen, favoring ionic interactions in biological systems .
  • The triazole core in the target compound offers moderate basicity, suitable for hydrophobic binding pockets.

Substituent Effects: Fluorophenyl vs. Propanamide vs. Sulfonamide (): The sulfonamide in provides stronger hydrogen-bonding and ionic interactions, whereas the target’s 2-methylpropanamide offers a balance of hydrophobicity and moderate polarity .

Side Chain Modifications :

  • The ethyl linker in the target compound may improve conformational flexibility compared to the rigid sulfonamide group in .

Analytical and Computational Insights

  • Molecular Networking (MS/MS) : Compounds with analogous fragmentation patterns (e.g., triazole derivatives) can be grouped using cosine scores (1 = identical, 0 = dissimilar). The target compound likely shares high cosine scores with analogs due to the conserved triazole core and fluorophenyl group .
  • Lumping Strategies : In silico modeling (e.g., pharmacokinetic studies) might group the target compound with analogs due to shared triazole-mediated reactivity, though side-chain differences necessitate separate evaluation .

Biological Activity

N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-methylpropanamide (CAS# 2320723-90-6) is a compound that features a 1,2,4-triazole moiety known for its diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Structural Characteristics

The compound is characterized by the following structural features:

Feature Details
Molecular Formula C21_{21}H18_{18}F4_{4}N4_{4}O2_{2}
Molecular Weight 434.4 g/mol
Key Functional Groups Triazole ring, cyclopropyl group, fluorophenyl moiety

These structural elements contribute to its biological activity by influencing its interaction with various molecular targets.

Antimicrobial Activity

Compounds containing the 1,2,4-triazole scaffold have shown significant antimicrobial properties. Research indicates that triazole derivatives can act as potent inhibitors of enzymes involved in bacterial and fungal metabolism. For instance:

  • Antibacterial Activity : this compound may exhibit antibacterial activity comparable to established antibiotics. Studies have demonstrated that similar compounds possess minimum inhibitory concentrations (MICs) in the range of 0.25–2 μg/mL against resistant strains such as Staphylococcus aureus .

Antifungal Activity

The presence of the triazole moiety is particularly relevant in antifungal applications. Triazole derivatives are commonly used in clinical settings to treat fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes. This compound's structure suggests potential efficacy against various fungal pathogens.

Anticancer Potential

Preliminary studies indicate that triazole-based compounds can exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth and proliferation. For example, compounds similar to this compound have been evaluated against cancer cell lines and shown promising results .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications to various functional groups can significantly influence their pharmacological profiles:

  • Cyclopropyl Group : Enhances lipophilicity and may improve cellular permeability.
  • Fluorophenyl Moiety : Contributes to increased binding affinity for target enzymes or receptors.
  • Triazole Ring : Acts as a pharmacophore that stabilizes interactions with biological targets.

Case Studies

Several studies have evaluated compounds structurally related to this compound:

Study 1: Antibacterial Efficacy

A series of triazole derivatives were synthesized and tested for antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. The results indicated that certain modifications led to MIC values significantly lower than traditional antibiotics .

Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that specific triazole analogs exhibited cytotoxicity comparable to doxorubicin. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Q & A

Q. What are the key structural features of the compound, and how are they characterized experimentally?

The compound contains a 1,2,4-triazol-5-one core substituted with cyclopropyl, 4-fluorophenyl, and ethyl-propanamide groups. Structural confirmation involves:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to identify protons and carbons in the triazole ring, fluorophenyl group, and methylpropanamide chain .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms carbonyl (C=O) stretches at ~1700 cm1^{-1} and triazole ring vibrations .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What synthetic routes are commonly employed for this compound?

Synthesis typically involves multi-step organic reactions:

  • Step 1 : Cyclocondensation of hydrazine derivatives with substituted carbonyl compounds to form the triazole ring .
  • Step 2 : Alkylation or nucleophilic substitution to introduce the cyclopropyl and ethyl-propanamide groups .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Key reagents: DMF as a solvent, sodium hydroxide for pH control, and catalysts like DMAP .

Q. How is the compound’s stability assessed under varying experimental conditions?

Stability studies include:

  • Thermal Analysis : Thermogravimetric analysis (TGA) to determine decomposition temperatures .
  • pH-Dependent Stability : Incubation in buffers (pH 3–10) followed by HPLC monitoring over 24 hours .
  • Light Sensitivity : Exposure to UV/visible light with periodic spectroscopic analysis .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

Yield optimization strategies:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Temperature Control : Maintaining 60–80°C during cyclocondensation minimizes side-product formation .
  • Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates amide bond formation, improving yields by 15–20% .
  • Real-Time Monitoring : Thin-Layer Chromatography (TLC) tracks reaction progress and identifies intermediates .

Q. How can contradictions in biological activity data be resolved?

Contradictions may arise from assay variability or impurities. Mitigation approaches:

  • Dose-Response Repetition : Conduct triplicate experiments across multiple cell lines (e.g., HEK293, HeLa) to confirm IC50_{50} values .
  • Impurity Profiling : LC-MS identifies byproducts (e.g., hydrolyzed triazole derivatives) that may interfere with bioassays .
  • Structural Analog Comparison : Test derivatives with modified fluorophenyl or propanamide groups to isolate pharmacophores .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., COX-2) using crystal structures from the PDB (e.g., 6FF) .
  • MD Simulations : GROMACS assesses binding stability over 100-ns trajectories, analyzing RMSD and ligand-protein hydrogen bonds .
  • ADMET Prediction : SwissADME evaluates bioavailability, CYP450 interactions, and blood-brain barrier permeability .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

SAR strategies include:

  • Functional Group Replacement : Substitute the 4-fluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups .
  • Core Modifications : Replace the triazole ring with oxadiazole or pyrazole moieties to assess impact on bioactivity .
  • Bioisosteric Swaps : Replace cyclopropyl with bicyclic groups (e.g., norbornene) to enhance metabolic stability .

Q. How to address conflicting spectroscopic data during structural elucidation?

Conflicting data (e.g., NMR peak splitting) can be resolved by:

  • 2D NMR Techniques : HSQC and HMBC correlate 1H^1H-13C^{13}C signals to confirm connectivity .
  • X-ray Crystallography : Single-crystal analysis provides unambiguous bond lengths and angles (e.g., C-N triazole bond at 1.32 Å) .
  • Isotopic Labeling : 15N^{15}N-labeling clarifies nitrogen environments in the triazole ring .

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